molecular formula C20H29NO2 B3125720 1-{[(4-Methylbenzoyl)oxy]imino}cyclododecane CAS No. 329079-00-7

1-{[(4-Methylbenzoyl)oxy]imino}cyclododecane

Cat. No.: B3125720
CAS No.: 329079-00-7
M. Wt: 315.4 g/mol
InChI Key: RXKIPWQXORXKNQ-UHFFFAOYSA-N
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Description

1-{[(4-Methylbenzoyl)oxy]imino}cyclododecane is a chemical compound known for its unique structure and potential biological activities. It is also referred to as cyclododecanone, O-(4-methylbenzoyl)oxime

Preparation Methods

The synthesis of 1-{[(4-Methylbenzoyl)oxy]imino}cyclododecane involves several steps. One common method includes the reaction of cyclododecanone with 4-methylbenzoyl chloride in the presence of a base to form the intermediate product, which is then treated with hydroxylamine to yield the final compound . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Chemical Reactions Analysis

1-{[(4-Methylbenzoyl)oxy]imino}cyclododecane undergoes various types of chemical reactions, including:

Scientific Research Applications

1-{[(4-Methylbenzoyl)oxy]imino}cyclododecane has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Medicine: The compound is being investigated for

Properties

IUPAC Name

(cyclododecylideneamino) 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO2/c1-17-13-15-18(16-14-17)20(22)23-21-19-11-9-7-5-3-2-4-6-8-10-12-19/h13-16H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKIPWQXORXKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=C2CCCCCCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101271172
Record name Cyclododecanone, O-(4-methylbenzoyl)oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329079-00-7
Record name Cyclododecanone, O-(4-methylbenzoyl)oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329079-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclododecanone, O-(4-methylbenzoyl)oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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